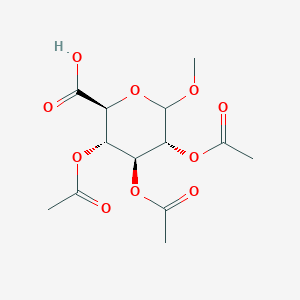
Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D-: is a biochemical reagent used primarily in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D- typically involves the esterification of glucuronic acid derivatives. The process includes the acetylation of hydroxyl groups at positions 2, 3, and 4, followed by methylation of the carboxyl group. The reaction conditions often require the use of acetic anhydride and methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification and acetylation reactions, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl ester group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D- is used as a building block for synthesizing more complex glycoconjugates and glycopolymers .
Biology: In biological research, it is used to study the interactions between proteins and glycans, which are crucial for understanding cell signaling and immune responses .
Medicine: In medicine, this compound is used in the development of drug delivery systems and as a model compound for studying drug metabolism and pharmacokinetics .
Industry: Industrially, it is used in the production of biodegradable polymers and as a precursor for various biochemical assays .
Mecanismo De Acción
The mechanism of action of Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D- involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate for glycosyltransferases and glycosidases, facilitating the study of these enzymes’ activities and specificities .
Comparación Con Compuestos Similares
Glucopyranuronic acid, methyl ester, 1,2,3,4-tetrakis(2-methylpropanoate): Another derivative used in glycobiology research.
Glucopyranuronic acid, methyl ester, 2,3,4-tribenzoate: Used in organic synthesis and as a reagent for preparing tertiary amines.
Uniqueness: Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D- is unique due to its specific acetylation pattern, which makes it particularly useful for studying the enzymology of glycan formation and degradation. Its methyl ester group also provides a convenient handle for further chemical modifications .
Propiedades
Número CAS |
3082-95-9 |
|---|---|
Fórmula molecular |
C13H18O10 |
Peso molecular |
334.28 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H18O10/c1-5(14)20-8-9(21-6(2)15)11(22-7(3)16)13(19-4)23-10(8)12(17)18/h8-11,13H,1-4H3,(H,17,18)/t8-,9-,10-,11+,13?/m0/s1 |
Clave InChI |
YAYYBTSPWBBXRC-HTGOSZRMSA-N |
SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)O)OC(=O)C |
SMILES isomérico |
CC(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C)OC)C(=O)O)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)O)OC(=O)C |
Sinónimos |
Methyl-(2,3,4-tri-O-acetyl-D-glucopyranosyl)uronate; D-Glucopyranuronic Acid Methyl Ester, 2,3,4-Triacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















